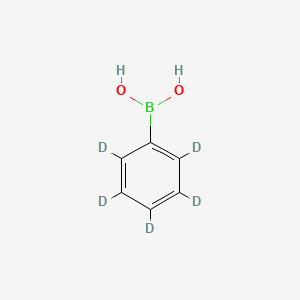
5,5'-双-1H-四唑二铵盐
描述
5,5’-Bis-1H-tetrazole diammonium salt is a nitrogen-rich compound known for its high thermal stability and insensitivity.
科学研究应用
5,5’-Bis-1H-tetrazole diammonium salt has several scientific research applications:
Energetic Materials: Due to its high nitrogen content and thermal stability, it is used in the synthesis of nitrogen-rich salts and other energetic materials.
Biochemical Reactions: The compound interacts with various enzymes, proteins, and biomolecules, forming complexes with metal ions that influence the activity of metalloenzymes.
Industrial Applications: It is utilized as a gas-generating agent for air bags and as a high molecular foaming agent.
生化分析
Biochemical Properties
5,5’-Bis-1H-tetrazole diammonium salt plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to form complexes with metal ions, which can influence the activity of metalloenzymes. The compound’s high nitrogen content also makes it a potential candidate for nitrogen fixation processes. Additionally, 5,5’-Bis-1H-tetrazole diammonium salt can act as a ligand, binding to specific proteins and altering their conformation and function .
Cellular Effects
The effects of 5,5’-Bis-1H-tetrazole diammonium salt on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving nitrogen metabolism. The compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. Furthermore, 5,5’-Bis-1H-tetrazole diammonium salt affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, 5,5’-Bis-1H-tetrazole diammonium salt exerts its effects through several mechanisms. It can bind to enzymes and either inhibit or activate their activity, depending on the specific enzyme and the context of the interaction. The compound’s ability to form complexes with metal ions also plays a crucial role in its molecular mechanism of action. Additionally, 5,5’-Bis-1H-tetrazole diammonium salt can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The stability and degradation of 5,5’-Bis-1H-tetrazole diammonium salt in laboratory settings have been studied extensively. It has been found that the compound is relatively stable under standard laboratory conditions, but its stability can be affected by factors such as temperature and humidity. Over time, 5,5’-Bis-1H-tetrazole diammonium salt may degrade, leading to changes in its biochemical properties and effects on cellular function. Long-term studies have shown that the compound can have lasting effects on cellular processes, even after its initial application .
Dosage Effects in Animal Models
The effects of 5,5’-Bis-1H-tetrazole diammonium salt vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects and can modulate specific biochemical pathways. At higher doses, 5,5’-Bis-1H-tetrazole diammonium salt can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been identified, indicating that there is a specific dosage range within which the compound exerts its beneficial effects without causing significant toxicity .
Metabolic Pathways
5,5’-Bis-1H-tetrazole diammonium salt is involved in several metabolic pathways, particularly those related to nitrogen metabolism. The compound interacts with enzymes such as nitrogenases and nitrate reductases, influencing the conversion of nitrogen compounds within the cell. Additionally, 5,5’-Bis-1H-tetrazole diammonium salt can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of various metabolites .
Transport and Distribution
The transport and distribution of 5,5’-Bis-1H-tetrazole diammonium salt within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within specific tissues can influence its biochemical effects and overall activity .
Subcellular Localization
5,5’-Bis-1H-tetrazole diammonium salt is localized within specific subcellular compartments, where it exerts its biochemical effects. The compound can be targeted to specific organelles through post-translational modifications and targeting signals. Its subcellular localization can influence its activity and function, as well as its interactions with other biomolecules .
准备方法
The synthesis of 5,5’-Bis-1H-tetrazole diammonium salt typically involves the reaction of dicyan, sodium azide, ammonium chloride, and water as a reaction medium. This process is advantageous for industrial production as it yields high purity crystals that can be easily isolated by filtration . The reaction conditions are carefully controlled to ensure a high yield, often exceeding 90%.
化学反应分析
5,5’-Bis-1H-tetrazole diammonium salt undergoes various chemical reactions, including:
Thermal Decomposition: This process begins with the ring-opening reaction of the tetrazole ring, leading to the release of gaseous products such as hydrogen cyanide, hydrogen azide, and ammonia.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific reagents and conditions vary depending on the desired outcome.
Substitution Reactions: These reactions involve the replacement of one functional group with another, often facilitated by specific catalysts or reaction conditions.
作用机制
The mechanism of action of 5,5’-Bis-1H-tetrazole diammonium salt primarily involves the thermal decomposition process. The ring-opening reaction of the tetrazole ring initiates the release of gaseous products, which contribute to its energetic properties . The compound’s interaction with metal ions and biomolecules also plays a significant role in its biochemical applications.
相似化合物的比较
5,5’-Bis-1H-tetrazole diammonium salt is unique due to its high nitrogen content and thermal stability. Similar compounds include:
5,5’-Bis(1H-tetrazolyl)amine monohydrate: Known for its high nitrogen content and thermal stability.
5,5’-(Hydrazonomethylene)bis(1H-tetrazole): Exhibits excellent detonation velocities and thermal stability.
Di(1H-tetrazol-5-yl)methanone oxime:
These compounds share similar properties but differ in their specific applications and chemical structures, highlighting the uniqueness of 5,5’-Bis-1H-tetrazole diammonium salt.
属性
IUPAC Name |
azane;5-(2H-tetrazol-5-yl)-2H-tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2N8.2H3N/c3-1(4-8-7-3)2-5-9-10-6-2;;/h(H,3,4,7,8)(H,5,6,9,10);2*1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKTARFAXHMRZEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NNN=N1)C2=NNN=N2.N.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8N10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pellets or Large Crystals | |
| Record name | 5,5'-Bi-2H-tetrazole, ammonium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
3021-02-1 | |
| Record name | 5,5'-Bi-2H-tetrazole, ammonium salt (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003021021 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,5'-Bi-2H-tetrazole, ammonium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5,5'-Bis-1H-tetrazol, Diammoniumsalz | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![3,4-Dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile](/img/structure/B1591087.png)
